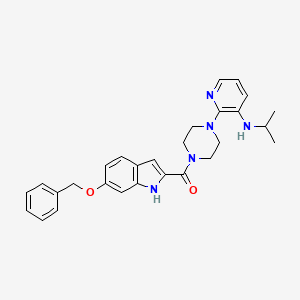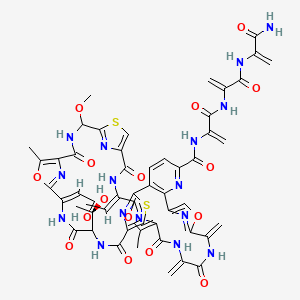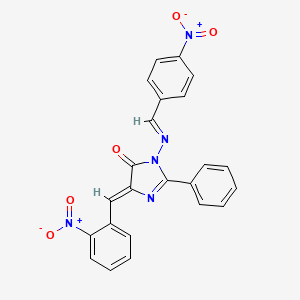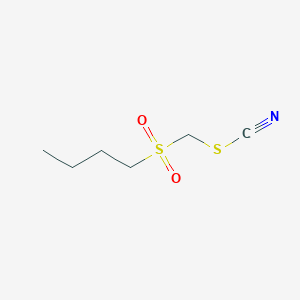
(Butane-1-sulfonyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 342033 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied in the context of neurodegenerative diseases and motor neuron biology.
Vorbereitungsmethoden
The synthesis of NSC 342033 involves several steps, typically starting with the preparation of neural stem cells from human pluripotent stem cells. This process includes the use of specific media and reagents to induce the differentiation of pluripotent stem cells into neural stem cells
Analyse Chemischer Reaktionen
NSC 342033 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophilic reagents like n-butyllithium and electrophilic halogen reagents such as N-chlorosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 342033.
Wissenschaftliche Forschungsanwendungen
NSC 342033 has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of neural stem cells. In biology, it serves as a model for understanding motor neuron biology and neurodegenerative diseases such as amyotrophic lateral sclerosis . In medicine, it is investigated for its potential neuroprotective effects and its role in cellular stress responses . Industrial applications are less common but may include its use in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of NSC 342033 involves several molecular pathways. It has been shown to protect motor neurons against oxidative stress by activating pathways such as phosphatidylinositol 3-kinase and extracellular signal-related kinase . These pathways help in scavenging free radicals and promoting cell survival. Additionally, NSC 342033 influences the degradation of glycogen in neurons, which can contribute to energy supply during metabolic stress .
Vergleich Mit ähnlichen Verbindungen
NSC 342033 can be compared with other compounds used in neurodegenerative disease research, such as sulforaphane and atorvastatin . Sulforaphane is known for its antioxidant properties and its ability to modulate genes involved in necroptosis, while atorvastatin is recognized for its neuroprotective effects through the activation of similar pathways. The uniqueness of NSC 342033 lies in its specific application to motor neuron biology and its potential to provide insights into the mechanisms of neurodegeneration.
Similar Compounds
- Sulforaphane
- Atorvastatin
- N-chlorosuccinimide
These compounds share some functional similarities with NSC 342033 but differ in their specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
27617-57-8 |
|---|---|
Molekularformel |
C6H11NO2S2 |
Molekulargewicht |
193.3 g/mol |
IUPAC-Name |
butylsulfonylmethyl thiocyanate |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3 |
InChI-Schlüssel |
YWRSHMAPBSDRGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



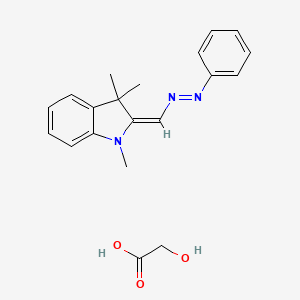
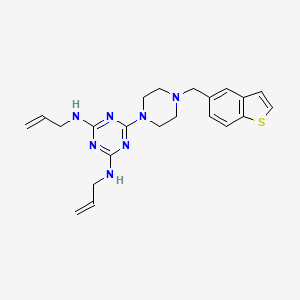
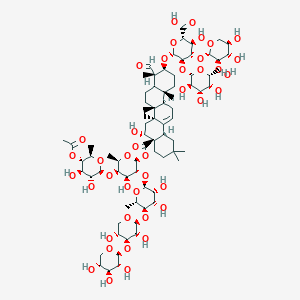

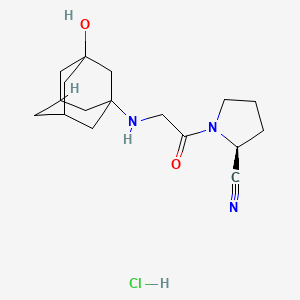
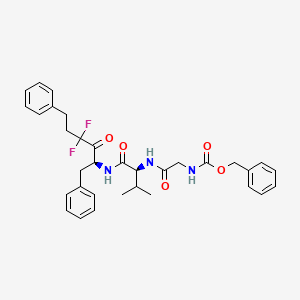
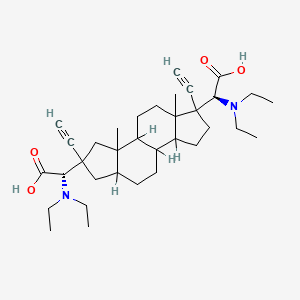
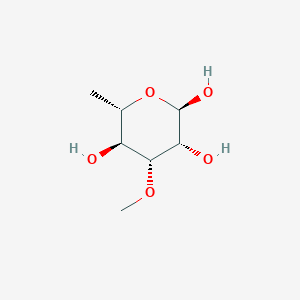
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
